Fmoc-Cysteine Hydrochloride is classified under amino acids and derivatives, specifically as a protected form of cysteine. It is primarily sourced from chemical suppliers specializing in research-grade reagents and is utilized extensively in biochemistry and pharmaceutical research.
The synthesis of Fmoc-Cysteine Hydrochloride can be achieved through several methods. A notable approach involves the following steps:
Fmoc-Cysteine Hydrochloride participates in various chemical reactions typical of amino acids:
The mechanism of action for Fmoc-Cysteine Hydrochloride primarily revolves around its role in peptide synthesis:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity levels during synthesis processes . Spectroscopic methods (NMR, IR) are also utilized for structural verification.
Fmoc-Cysteine Hydrochloride is widely used in:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970 by Carpino and Han revolutionized solid-phase peptide synthesis (SPPS) by providing a base-labile α-amino protecting group compatible with milder acid-labile side chain protection [2]. This innovation was particularly transformative for cysteine protection, as earlier strategies relied on acid-labile tert-butyloxycarbonyl (Boc) groups that required highly corrosive hydrogen fluoride (HF) for global deprotection—a process incompatible with many sensitive peptides and complex disulfide-rich architectures [1] [8]. Prior to Fmoc adoption, cysteine protection faced significant limitations: thiol groups were prone to oxidation, alkylation, and disulfide scrambling during synthesis, while harsh final deprotection conditions often degraded delicate peptide structures [1]. The Fmoc strategy enabled the development of thiol-protected cysteine derivatives that could withstand repetitive piperidine deprotection cycles (20% in DMF) while remaining stable until final trifluoroacetic acid (TFA)-mediated cleavage [2] [5].
A critical advancement emerged with the design of acid-labile side chain protectors compatible with Fmoc removal chemistry. The trityl (Trt) group became a gold standard for cysteine protection in Fmoc-SPPS due to its near-quantitative deprotection with 95% TFA containing scavengers like triisopropylsilane (TIS) [5]. Novabiochem® established Fmoc-Cys(Trt)-OH as the benchmark derivative, noting its stability during chain elongation and minimal racemization when coupled with symmetrical anhydrides or DIPCDI/HOBt activation [5]. This derivative enabled efficient synthesis of cysteine-containing peptides without requiring specialized HF cleavage apparatus, making complex peptide synthesis accessible to broader research communities [2]. Subsequent innovations included acetamidomethyl (Acm) protection, which provided orthogonal stability to acids and bases while allowing iodine- or silver-mediated deprotection—essential for stepwise disulfide bond formation in multi-cysteine peptides [6].
Table 1: Evolution of Key Fmoc-Cys Protecting Groups
| Protecting Group | Introduction Era | Deprotection Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Trityl (Trt) | 1980s | 95% TFA with scavengers | Acid-labile, minimal racemization with optimized coupling | Moderate steric bulk |
| Acetamidomethyl (Acm) | Late 1980s | I₂, Ag⁺, or Tl³⁺ salts | Orthogonal to acid/base; enables sequential disulfide formation | Requires oxidative deprotection |
| S-tert-Butyl (tBu) | 1990s | Strong acids (HF/TFMSA) | Enhanced steric protection | Incompatible with standard Fmoc cleavage |
| S-tert-Butylthio (StBu) | 1990s | Phosphine reduction | Prevents over-oxidation | Requires nucleophilic deprotection |
| 4-Methoxytrityl (Mmt) | 2000s | Mild acids (1% TFA) | Selective on-resin deprotection | Limited commercial availability |
The transition from Boc to Fmoc cysteine protection strategies represented a fundamental shift in synthetic philosophy, driven by orthogonal deprotection requirements and safety considerations. Boc-Cys derivatives relied on acid-labile α-amino protection (removed with 25-50% TFA) combined with benzyl-based side chain protectors (e.g., p-methylbenzyl, 4-MeBzl) that necessitated strong acids like HF or hydrogen bromide for global deprotection [1] [8]. This approach posed significant challenges: repetitive TFA exposure during synthesis caused partial side chain deprotection and peptide degradation, while HF cleavage required specialized equipment and posed severe safety hazards [2] [8]. Additionally, the incompatibility of Boc chemistry with sensitive post-translational modifications limited its application in modern peptide therapeutics [2].
In contrast, Fmoc-Cys derivatives established true orthogonality through base-labile α-amino deprotection (piperidine/DMF) and acid-labile side chain protection. This allowed sequential removal of protecting groups without compromising structural integrity [2]. For cysteine specifically, Fmoc-Cys(Trt)-OH demonstrated superior performance in synthesizing disulfide-rich peptides like oxytocin and conotoxins, where regioselective disulfide bond formation was achievable through orthogonal Acm/Trt protection schemes [1] [6]. The milder TFA cleavage conditions (typically 2-4 hours) in Fmoc strategies also preserved acid-sensitive modifications such as phosphorylated serines or glycosylated threonines that would degrade under Boc/HF conditions [2]. A critical technical advantage emerged in minimizing cysteine racemization: Fmoc-Cys(Trt)-OH showed ≤0.2% epimerization when activated with collidine-base coupling reagents, whereas Boc-Cys derivatives suffered from elevated racemization risks during TFA deprotection cycles [5].
Table 2: Performance Comparison of Boc vs. Fmoc Cysteine Protection
| Parameter | Boc-Cys Derivatives | Fmoc-Cys Derivatives | Functional Impact |
|---|---|---|---|
| α-Amino Deprotection | 25-50% TFA (repetitive) | 20% piperidine/DMF | Reduced side reactions |
| Global Deprotection | HF (toxic, corrosive) | TFA/scavengers (2-4 hr) | Compatibility with PTMs |
| Racemization Risk | High (TFA-induced) | Low (collidine optimization) | Higher chiral purity |
| Orthogonality | Limited | High (acid/base separation) | Enables complex architectures |
| Disulfide Formation Control | Challenging | Sequential (Acm/Trt) | Correct folding |
| Equipment Requirements | Specialized HF apparatus | Standard SPPS setup | Accessibility |
Orthogonal deprotection—the selective removal of specific protecting groups in the presence of others—became essential for synthesizing peptides with multiple cysteines requiring regioselective disulfide pairing. The Fmoc chemistry framework enabled this through diverse cysteine protecting groups with distinct cleavage mechanisms. Trityl (Trt) and acetamidomethyl (Acm) emerged as a powerful orthogonal pair: Trt is rapidly removed by mild acids (95% TFA), while Acm remains stable to acids but is cleaved by iodine oxidation [5] [6]. This allowed synthesis of complex peptides like α-conotoxins through iterative disulfide formation: after solid-phase assembly, the first pair of cysteines (Trt-protected) could be deprotected on-resin with TFA, oxidized to form disulfide A, followed by solution-phase iodine treatment to deprotect Acm-protected cysteines for disulfide B formation [6]. The homodipeptide Fmoc-Cys(Acm)-Cys(Acm)-OH exemplifies this strategy, serving as a modular building block for introducing constrained disulfide motifs in therapeutic peptides [6].
Further innovation came with protecting groups cleaved by non-acid/non-oxidative methods. The S-tert-butylthio (StBu) group, removable by phosphines (e.g., tris(2-carboxyethyl)phosphine), prevented over-oxidation of thiols during deprotection [1]. For highly sensitive applications, the 4-methoxytrityl (Mmt) group enabled ultra-mild deprotection (0.5-1% TFA) for selective on-resin disulfide formation before global cleavage [1]. Modern advances introduced transition metal-labile groups like allyloxycarbonyl (Alloc), cleavable by palladium catalysts under nearly neutral conditions, allowing orthogonal deprotection in the presence of acid- and base-labile groups [1]. The S-(2,4,6-trimethoxybenzyl)thio (STmp) group expanded the toolbox further with rapid deprotection using concentrated TFA (95%) without additional scavengers, minimizing side reactions in complex syntheses [7]. These developments collectively enabled unprecedented control over cysteine reactivity, facilitating native chemical ligation (NCL) strategies where peptide α-thioesters generated via "safety catch" linkers could react with N-terminal cysteine peptides under neutral conditions [8].
Table 3: Orthogonal Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Deprotection Trigger | Orthogonal To | Key Applications |
|---|---|---|---|
| Trityl (Trt) | Mild acid (TFA) | Acm, tBu, StBu | General cysteine protection |
| Acetamidomethyl (Acm) | Oxidative (I₂, Ag⁺) | Trt, Fmoc, tBu | Sequential disulfide bonds |
| S-tert-Butylthio (StBu) | Reductive (phosphines) | Acid/base-labile groups | Preventing over-oxidation |
| 4-Methoxytrityl (Mmt) | Ultra-mild acid (0.5-1% TFA) | Standard Fmoc/tBu strategy | On-resin cyclization |
| Allyloxycarbonyl (Alloc) | Pd⁰ catalysis | Acid/base-labile groups | Native chemical ligation |
| STmp | Concentrated TFA | Base-labile groups | Complex peptide conjugates |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8